![molecular formula C12H20Cl2N2O B14627731 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane CAS No. 59190-81-7](/img/structure/B14627731.png)
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings and azoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane typically involves the reaction of 2-chlorocyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to chlorination to introduce the chlorine atoms. The final step involves the formation of the azoxy linkage through a reaction with a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. This compound may also disrupt cellular processes by interfering with membrane integrity and protein function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclohexane: Similar in structure but lacks the azoxy linkage.
1-Chloro-2-methylcyclohexane: Contains a methyl group instead of the azoxy linkage.
Cyclohexane, chloro-: A simpler compound with only one chlorine atom.
Uniqueness
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is unique due to its azoxy linkage, which imparts distinct chemical and biological properties. This linkage allows for specific redox reactions and interactions with biological targets that are not possible with simpler chlorinated cyclohexanes.
Properties
CAS No. |
59190-81-7 |
---|---|
Molecular Formula |
C12H20Cl2N2O |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
(2-chlorocyclohexyl)-(2-chlorocyclohexyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H20Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
InChI Key |
DJESDEKPKBPWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=[N+](C2CCCCC2Cl)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.